molecular formula C12H15NO B13805347 N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

Cat. No.: B13805347
M. Wt: 189.25 g/mol
InChI Key: BGHMUNSNTCANOX-UUILKARUSA-N
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Description

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide is an organic compound with the molecular formula C11H13NO. It is a derivative of acetamide, where the acetamide group is substituted with a 1-(4-methylphenyl)prop-1-enyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide typically involves the reaction of 4-methylacetophenone with acetamide in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: A simpler derivative with similar structural features.

    N-(4-methylphenyl)prop-2-enamide: Another derivative with a different position of the double bond.

    N-(4-methylphenyl)prop-1-enylamine: A related compound with an amine group instead of an acetamide group.

Uniqueness

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide is unique due to its specific structural configuration and the presence of both the acetamide and 1-(4-methylphenyl)prop-1-enyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

InChI

InChI=1S/C12H15NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h4-8H,1-3H3,(H,13,14)/b12-4+

InChI Key

BGHMUNSNTCANOX-UUILKARUSA-N

Isomeric SMILES

C/C=C(\C1=CC=C(C=C1)C)/NC(=O)C

Canonical SMILES

CC=C(C1=CC=C(C=C1)C)NC(=O)C

Origin of Product

United States

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